molecular formula C10H10N2S B1591931 4-Methyl-3-phenylisothiazol-5-amine CAS No. 91818-68-7

4-Methyl-3-phenylisothiazol-5-amine

Cat. No. B1591931
CAS RN: 91818-68-7
M. Wt: 190.27 g/mol
InChI Key: QPVJZNGLJGQLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylisothiazol-5-amine is a chemical compound with the CAS Number: 91818-68-7 . It has a molecular weight of 190.27 and its IUPAC name is 4-methyl-3-phenyl-5-isothiazolamine .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-phenylisothiazol-5-amine is 1S/C10H10N2S/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyl-3-phenylisothiazol-5-amine is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the notable applications of derivatives related to 4-Methyl-3-phenylisothiazol-5-amine is in the synthesis of antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting the potential of 4-Methyl-3-phenylisothiazol-5-amine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Electrochemical Synthesis

Feroci et al. (2005) demonstrated an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, avoiding the use of toxic chemicals and catalysts. This process showcases an environmentally friendly application of compounds related to 4-Methyl-3-phenylisothiazol-5-amine in synthesizing heterocyclic structures (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).

Heterocyclic Scaffolds

Amareshwar, Mishra, and Ila (2011) utilized a versatile template related to 4-Methyl-3-phenylisothiazol-5-amine for the synthesis of novel heterocyclic scaffolds, demonstrating the compound's utility in generating diverse chemical structures (Amareshwar, Mishra, & Ila, 2011).

Antitumor Properties

Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 4-Methyl-3-phenylisothiazol-5-amine. These compounds exhibited highly selective and potent antitumor properties, indicating the potential of 4-Methyl-3-phenylisothiazol-5-amine derivatives in cancer treatment (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Safety And Hazards

The safety information for 4-Methyl-3-phenylisothiazol-5-amine indicates that it has a hazard statement of H302 . The precautionary statements are P280; P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

4-methyl-3-phenyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJZNGLJGQLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614232
Record name 4-Methyl-3-phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenylisothiazol-5-amine

CAS RN

91818-68-7
Record name 4-Methyl-3-phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-phenylisothiazol-5-amine
Reactant of Route 2
4-Methyl-3-phenylisothiazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-phenylisothiazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-phenylisothiazol-5-amine
Reactant of Route 5
4-Methyl-3-phenylisothiazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-phenylisothiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.